molecular formula C15H13Cl2NO B2899941 4-chloro-N-(2-chloro-1-phenylethyl)benzamide CAS No. 338963-24-9

4-chloro-N-(2-chloro-1-phenylethyl)benzamide

Cat. No.: B2899941
CAS No.: 338963-24-9
M. Wt: 294.18
InChI Key: QBJNAWSXHBAAPV-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chloro-1-phenylethyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO It is a derivative of benzamide, featuring a chloro-substituted phenylethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+2-chloro-1-phenylethylamineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{2-chloro-1-phenylethylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+2-chloro-1-phenylethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 2-chloro-1-phenylethylamine.

Scientific Research Applications

4-chloro-N-(2-chloro-1-phenylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenylethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
  • 2-chloro-N-(1-phenylethyl)benzamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

Uniqueness

4-chloro-N-(2-chloro-1-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloro groups and a phenylethyl moiety makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNAWSXHBAAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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